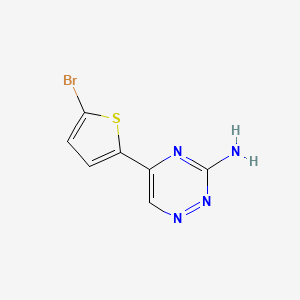

5-(5-Bromothiophen-2-yl)-1,2,4-triazin-3-amine

描述

Background and significance of heterocyclic compounds containing thiophene and triazine moieties

Heterocyclic compounds incorporating thiophene and triazine structural units have emerged as pivotal building blocks in modern organic chemistry due to their exceptional versatility and broad spectrum of applications. Thiophene, a stable π-aromatic heterocyclic compound consisting of four carbon atoms and one sulfur atom in a five-membered ring, has been recognized for its remarkable effectiveness in biological and physiological functions. These compounds demonstrate extensive therapeutic properties including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities. The thiophene nucleus appears in numerous commercially available pharmaceuticals such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate and Benocyclidine.

Triazine compounds represent another fundamental class of nitrogen-containing heterocycles that have attracted considerable attention in medicinal chemistry research. When three carbon-hydrogen units of benzene are replaced by nitrogen atoms, triazine is formed, existing in three isomeric forms: 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine according to the position of the nitrogen atoms. These compounds function as weak bases with weaker resonance energy than benzene, making nucleophilic substitution preferred over electrophilic substitution. Numerous synthetic derivatives of triazine have been prepared and evaluated for diverse biological activities including antibacterial, antifungal, anti-cancer, antiviral, antimalarial, antiinflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal and herbicidal properties.

The combination of thiophene and triazine moieties in hybrid structures has proven particularly advantageous for creating compounds with enhanced biological activities. The incorporation of thiophene units into triazine frameworks enhances photocatalytic reactivity by broadening light absorption, improving charge separation and migration, facilitating redox reactions and enabling precise tuning of electronic properties. These characteristics make thiophene-triazine conjugates promising materials for various applications including visible-light-driven heterogeneous photocatalysis and pharmaceutical development.

Chemical classification and nomenclature of 5-(5-Bromothiophen-2-yl)-1,2,4-triazin-3-amine

This compound belongs to the chemical class of brominated heterocyclic compounds that feature both thiophene and triazine ring systems. According to systematic nomenclature conventions, this compound is classified as a 1,2,4-triazine derivative substituted at the 5-position with a 5-bromothiophen-2-yl group and bearing an amino group at the 3-position. The compound is registered under Chemical Abstracts Service number 1183278-60-5 and has the molecular formula C₇H₅BrN₄S with a molecular weight of 257.11 grams per mole.

The structural nomenclature reflects the specific connectivity pattern where the thiophene ring is attached to the triazine system through the 2-position of the thiophene and the 5-position of the triazine. The bromine atom occupies the 5-position of the thiophene ring, while the amino group is located at the 3-position of the triazine ring. This particular substitution pattern creates a compound with distinct electronic and steric properties that differentiate it from other possible isomers and structural variants.

The compound can be represented by the SMILES notation: Nc1nncc(n1)c1ccc(s1)Br, which provides a standardized method for describing its molecular structure in a computer-readable format. This notation clearly indicates the connectivity between the bromothiophene and aminotriazine moieties, facilitating database searches and computational studies of the compound.

Historical context of 1,2,4-triazine derivatives in chemical research

The historical development of 1,2,4-triazine chemistry has been marked by significant advances in synthetic methodology and growing recognition of the biological potential of these compounds. Among the three possible triazine isomers, 1,2,4-triazines have been the most extensively studied, with many derivatives demonstrating remarkable antitumor activity that has led to patent protection and advancement to clinical trials. The synthesis, antitumor activity, structure-activity relationships and modes of action of 1,2,4-triazine derivatives, their N-oxides, N,N'-dioxides as well as benzo- and hetero-fused systems have been comprehensively documented in the literature from the beginning of this century through 2016.

Research into 1,2,4-triazine derivatives has been driven by their unique electronic properties and structural diversity. These compounds exhibit weak basicity compared to benzene due to their reduced resonance energy, which makes them preferentially undergo nucleophilic rather than electrophilic substitution reactions. This characteristic has enabled the development of sophisticated synthetic strategies for introducing diverse functional groups and creating complex molecular architectures.

The evolution of 1,2,4-triazine chemistry has been particularly notable in the field of drug discovery, where these compounds have been evaluated for a wide spectrum of biological activities. The systematic exploration of structure-activity relationships has revealed that specific substitution patterns can significantly influence biological activity, leading to the identification of lead compounds with enhanced therapeutic potential. This historical progression has established 1,2,4-triazines as important pharmacophores in medicinal chemistry research.

Importance of bromothiophene-triazine conjugates in heterocyclic chemistry

Bromothiophene-triazine conjugates represent a specialized class of heterocyclic compounds that combine the unique properties of both structural components to create materials with enhanced functionality. The presence of bromine in the thiophene ring serves multiple purposes: it acts as an electron-withdrawing group that modulates the electronic properties of the conjugated system, provides a reactive site for further chemical modifications through cross-coupling reactions, and can enhance biological activity through halogen bonding interactions.

The electronic properties of bromothiophene-triazine conjugates are particularly noteworthy because they create donor-acceptor systems where the thiophene unit functions as an electron donor and the triazine ring serves as an electron acceptor. This arrangement facilitates charge transfer interactions that can be beneficial for applications in organic electronics, photocatalysis, and pharmaceutical development. The combination results in compounds with reduced band gaps compared to their individual components, which can enhance conductivity and light absorption properties.

The synthetic versatility of bromothiophene-triazine conjugates has made them valuable building blocks for creating more complex molecular architectures. The bromine atom provides a handle for palladium-catalyzed cross-coupling reactions, enabling the construction of extended conjugated systems and the introduction of additional functional groups. This reactivity has been exploited in the synthesis of covalent organic frameworks and other advanced materials where precise control over molecular structure is essential.

From a biological perspective, bromothiophene-triazine conjugates have demonstrated enhanced activity compared to their non-halogenated counterparts. The bromine substitution can improve membrane permeability, enhance protein binding affinity, and provide metabolic stability. These properties make bromothiophene-triazine conjugates attractive candidates for pharmaceutical development and biological research applications.

Research objectives and scope

The comprehensive investigation of this compound aims to establish a thorough understanding of this compound's chemical properties, synthetic accessibility, and potential applications. The primary research objectives encompass the detailed characterization of its molecular structure, electronic properties, and reactivity patterns that distinguish it from related heterocyclic compounds. Understanding the specific influence of the bromine substitution on the thiophene ring and the amino group on the triazine system represents a crucial aspect of this investigation.

The scope of research extends to examining the synthetic methodologies available for preparing this compound and its derivatives, with particular attention to reaction conditions, yields, and purification strategies. The development of efficient synthetic routes is essential for enabling broader research applications and potential commercial development. Additionally, the investigation includes analysis of the compound's stability under various conditions and its compatibility with different reaction environments.

Another significant objective involves exploring the potential applications of this compound in various fields including materials science, pharmaceutical research, and organic synthesis. The unique combination of structural features suggests potential utility in diverse applications ranging from organic electronic devices to bioactive compounds. Understanding the structure-property relationships will guide future research directions and facilitate the rational design of related compounds with enhanced properties.

属性

IUPAC Name |

5-(5-bromothiophen-2-yl)-1,2,4-triazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN4S/c8-6-2-1-5(13-6)4-3-10-12-7(9)11-4/h1-3H,(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMSQKDLGDKFVIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)C2=CN=NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromothiophen-2-yl)-1,2,4-triazin-3-amine typically involves the bromination of thiophene followed by the formation of the triazine ring. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts to form carbon-carbon bonds between the brominated thiophene and triazine precursors . The reaction conditions often include the use of boron reagents, such as organoboranes, and bases like potassium carbonate in an organic solvent like toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

化学反应分析

Types of Reactions

5-(5-Bromothiophen-2-yl)-1,2,4-triazin-3-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thiophenes.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents.

Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

Substitution Reactions: Products include various substituted thiophenes and triazines, depending on the nucleophile used.

Oxidation and Reduction Reactions: Products include sulfoxides, sulfones, thiols, and thiophenes.

科学研究应用

Medicinal Chemistry

Anticancer Activity : Research has indicated that triazine derivatives exhibit significant anticancer properties. Studies have focused on the mechanisms through which 5-(5-Bromothiophen-2-yl)-1,2,4-triazin-3-amine interacts with cancer cell lines. For instance, it has been shown to inhibit specific kinases involved in cancer progression.

Antimicrobial Properties : The compound has also been explored for its antimicrobial activities. Interaction studies have demonstrated that it can bind to bacterial enzymes, potentially leading to the development of new antibiotics.

Neuroprotective Effects : Recent investigations suggest that compounds similar to this compound may exhibit neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role.

Materials Science

Organic Electronics : The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a semiconductor can be harnessed in the development of organic photovoltaic cells and light-emitting diodes (LEDs).

Polymer Chemistry : The compound can serve as a building block for synthesizing polymers with tailored properties. Research has shown that incorporating such heterocycles into polymer matrices can enhance mechanical strength and thermal stability.

Agricultural Chemistry

Herbicide Development : Compounds containing the triazine ring are often investigated for their potential as herbicides. Preliminary studies suggest that this compound may inhibit specific pathways in plant growth, making it a candidate for further exploration in agricultural applications.

Case Studies and Research Findings

| Study Title | Focus Area | Findings |

|---|---|---|

| "Anticancer Properties of Triazine Derivatives" | Medicinal Chemistry | Demonstrated significant inhibition of cancer cell proliferation in vitro. |

| "Exploration of Antimicrobial Activities" | Microbiology | Identified effective binding to bacterial enzymes, suggesting potential antibiotic development. |

| "Applications in Organic Electronics" | Materials Science | Showed promise as a semiconductor material for organic photovoltaic devices. |

| "Potential Herbicide Mechanisms" | Agricultural Chemistry | Indicated inhibition of key plant growth pathways, warranting further investigation. |

作用机制

The mechanism of action of 5-(5-Bromothiophen-2-yl)-1,2,4-triazin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 5-(5-Bromothiophen-2-yl)-1,2,4-triazin-3-amine with structurally related compounds, focusing on substituent variations and their implications:

Key Observations:

- Halogen Effects: Bromine substitution (vs.

- Aromatic vs. Heteroaromatic Substituents : Phenyl-substituted analogues (e.g., 5-(4-bromophenyl)-1,2,4-triazin-3-amine) exhibit stronger π-π interactions, which may improve binding to hydrophobic enzyme pockets . In contrast, thiophene-substituted derivatives (e.g., the target compound) offer conformational flexibility and electronic modulation due to the sulfur atom .

- Bioactivity Trends: 3-Bromophenyl analogues demonstrate notable anticancer activity in vitro, with IC₅₀ values ranging from 2.5–15 µM against human cancer cell lines . Thiophene-containing derivatives are less studied but may show promise in antimicrobial applications, as seen in related triazole-thiophene hybrids .

Pharmacological Potential

- Anticancer Activity : 5-(3-Bromophenyl)-1,2,4-triazin-3-amine derivatives inhibit cancer cell proliferation by targeting kinases such as VEGFR and Src . The target compound’s bromothiophene group may similarly modulate kinase activity.

- Antimicrobial Applications : Thiophene-triazine hybrids (e.g., 3-(4-bromobenzyl)-5-(thiophen-2-yl)-1,2,4-triazoles) show broad-spectrum antibacterial and antifungal activity, suggesting a role for the thiophene moiety in disrupting microbial membranes .

生物活性

5-(5-Bromothiophen-2-yl)-1,2,4-triazin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and other pharmacological properties.

- Chemical Formula : C7H5BrN4S

- CAS Number : 1179360-18-9

Antibacterial Activity

Recent studies have highlighted the compound's antibacterial effects against various bacterial strains. Notably:

- Mechanism of Action : The compound disrupts bacterial cell membrane integrity, leading to leakage of intracellular components and subsequent bacterial death.

- Minimum Inhibitory Concentration (MIC) : The MIC values for certain strains were found to be as low as 4 µg/mL against Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (µg/mL) | Comments |

|---|---|---|

| Staphylococcus aureus | 4 | Strong inhibitory effect |

| Bacillus subtilis | 8 | Moderate inhibitory effect |

| MRSA | 8 | Effective against resistant strains |

| Escherichia coli | 4 | Comparable to standard antibiotics |

Anticancer Activity

The compound has shown promising results in vitro against several cancer cell lines:

- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), HeLa (cervical cancer).

- IC50 Values :

- A549: 0.20 µM

- MCF-7: 1.25 µM

- HeLa: 1.03 µM

These results indicate that the compound possesses significant cytotoxic activity against these cancer cell lines, suggesting its potential as an anticancer agent .

Structure-Activity Relationships (SAR)

Research into SAR has revealed that modifications to the triazine core can significantly influence biological activity. For instance:

- Substituents at the C2 position of the triazine ring enhance antibacterial potency.

- The presence of brominated thiophene moieties contributes to increased cytotoxicity against cancer cells .

Case Studies

-

Study on Antibacterial Efficacy :

- A study evaluated the efficacy of various derivatives of triazine compounds, including our compound of interest. It was found that derivatives with halogen substitutions exhibited enhanced activity against MRSA in murine models.

- Results showed that treatment with the compound led to a significant reduction in bacterial load compared to controls.

- Anticancer Evaluation :

常见问题

Basic: What are the recommended synthetic strategies for preparing 5-(5-Bromothiophen-2-yl)-1,2,4-triazin-3-amine?

The synthesis typically involves nucleophilic substitution and cyclization reactions. Key steps include:

- Cyclocondensation : Reacting bromothiophene derivatives with triazine precursors under reflux conditions.

- Functionalization : Introducing the bromothiophene moiety via Suzuki coupling or direct substitution, ensuring stoichiometric control of reagents like bromoalkanes (e.g., bromopropane) .

- Purification : Column chromatography or recrystallization to isolate the product. Analytical validation via NMR (¹H/¹³C) and IR spectroscopy is critical to confirm structural integrity .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Optimization requires systematic variation of parameters:

- Temperature/Time : Use Design of Experiments (DoE) to test reflux durations (e.g., 6–24 hours) and temperatures (80–120°C). Evidence suggests longer reaction times at moderate temperatures reduce side products .

- Catalyst Screening : Evaluate palladium catalysts (e.g., Pd(PPh₃)₄) for coupling efficiency.

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility, while protic solvents (e.g., ethanol) may favor cyclization .

- In-line Monitoring : Use HPLC or TLC to track reaction progress and adjust conditions dynamically .

Basic: What characterization techniques are essential for confirming the structure of this compound?

Mandatory techniques include:

- NMR Spectroscopy : ¹H NMR to verify aromatic proton environments and bromine substitution patterns. ¹³C NMR confirms carbon backbone integrity .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., bromine’s ¹:¹ isotope ratio) .

- Elemental Analysis : Quantify C, H, N, S, and Br to ensure stoichiometric accuracy .

Advanced: How can contradictory spectral data (e.g., NMR vs. IR) be resolved during characterization?

Contradictions often arise from impurities or tautomeric forms:

- Repurification : Re-crystallize or chromatograph the sample to remove impurities .

- Variable Temperature NMR : Assess tautomerization by acquiring spectra at 25°C and 60°C .

- Cross-Validation : Compare with computational spectra (e.g., DFT-predicted IR vibrations) to identify mismatches .

Basic: How is the biological activity of this compound evaluated in antimicrobial studies?

Standard protocols include:

- Microbial Strains : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal species (e.g., C. albicans) .

- Agar Diffusion/Broth Dilution : Measure inhibition zones or minimum inhibitory concentrations (MICs). Activity is compared to reference drugs (e.g., ciprofloxacin) .

- Positive Controls : Include compounds with known mechanisms (e.g., fluconazole for fungi) to validate assay conditions .

Advanced: How can discrepancies in biological activity data across studies be addressed?

Discrepancies may stem from:

- Assay Variability : Standardize inoculum size, incubation time, and growth media (e.g., Mueller-Hinton agar) .

- Compound Stability : Test degradation under assay conditions (e.g., pH, temperature) using stability-indicating HPLC .

- Statistical Analysis : Apply ANOVA or t-tests to assess significance of activity differences between replicates .

Basic: What are the recommended storage conditions for this compound?

- Temperature : Store at 2–8°C in airtight, light-resistant containers to prevent photodegradation .

- Moisture Control : Use desiccants (e.g., silica gel) in storage vials .

- Handling : Use nitrile gloves and fume hoods to minimize exposure .

Advanced: How can degradation pathways be studied under varying environmental conditions?

- Forced Degradation Studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light, then analyze degradation products via LC-MS .

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under accelerated conditions .

- Ecotoxicology : Assess hydrolysis/photolysis products in simulated environmental matrices (e.g., water, soil) .

Basic: How is the environmental impact of this compound assessed?

- Waste Disposal : Segregate halogenated waste and collaborate with certified treatment facilities for incineration .

- Biodegradation Screening : Use OECD 301 tests (e.g., ready biodegradability) in aqueous systems .

Advanced: How can computational methods predict reactivity and biological targets?

- Docking Studies : Use AutoDock or Schrödinger to model interactions with enzymes (e.g., bacterial dihydrofolate reductase) .

- QSAR Modeling : Correlate substituent effects (e.g., bromine’s electronegativity) with bioactivity using descriptors like logP and HOMO/LUMO .

- MD Simulations : Simulate solvation dynamics and stability in lipid bilayers to predict membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。